![molecular formula C10H16ClN7 B14172737 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide CAS No. 134127-02-9](/img/structure/B14172737.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanamide moiety attached to a chloroethyl group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is further reacted with 2-chloroethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The cyanamide moiety can be oxidized or reduced under appropriate conditions to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of triazine derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new triazine derivatives with potential biological activity, while oxidation reactions can produce nitrile or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new drugs or therapeutic agents. Studies have explored its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide involves its interaction with molecular targets through covalent or non-covalent bonding. The triazine ring and cyanamide moiety can form hydrogen bonds, coordinate with metal ions, or undergo nucleophilic attack, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide, known for its reactivity and use in the production of herbicides and dyes.
2-Chloroethylamine: Another precursor, commonly used in the synthesis of various organic compounds.
Cyanamide: A simple compound with diverse applications in agriculture and pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both dimethylamino and cyanamide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
134127-02-9 |
|---|---|
Fórmula molecular |
C10H16ClN7 |
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide |
InChI |
InChI=1S/C10H16ClN7/c1-16(2)8-13-9(17(3)4)15-10(14-8)18(7-12)6-5-11/h5-6H2,1-4H3 |
Clave InChI |
JEEADXKLIDPBCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N(CCCl)C#N)N(C)C |
Solubilidad |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


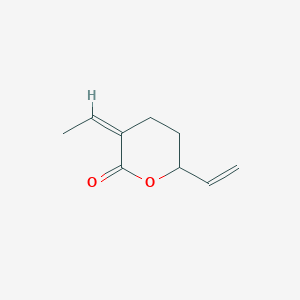

![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
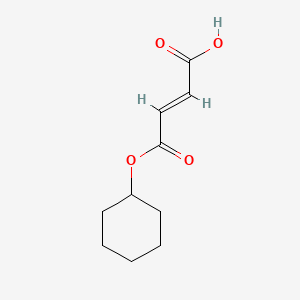
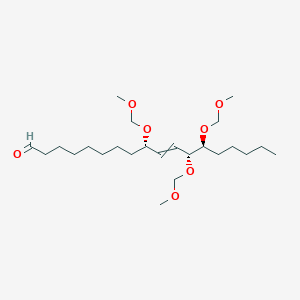
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
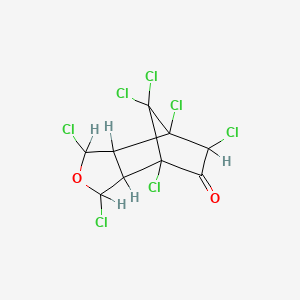
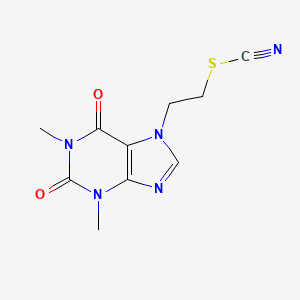
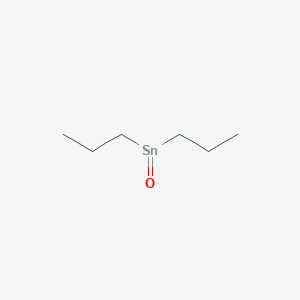
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
